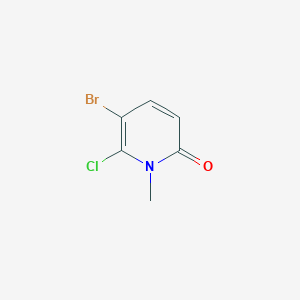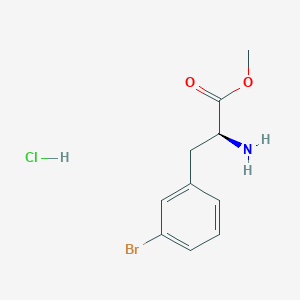![molecular formula C10H12N4S2 B6333257 1-[3-(Thiophen-2-yl)-1,2,4-thiadiazol-5-yl]piperazine CAS No. 887624-54-6](/img/structure/B6333257.png)
1-[3-(Thiophen-2-yl)-1,2,4-thiadiazol-5-yl]piperazine
Übersicht
Beschreibung
“1-[3-(Thiophen-2-yl)-1,2,4-thiadiazol-5-yl]piperazine” is a chemical compound with the molecular formula C10H12N4S2 and a molecular weight of 252.36 . It contains a thiophene ring, a thiadiazole ring, and a piperazine ring .
Synthesis Analysis
The synthesis of thiophene derivatives, such as “this compound”, often involves heterocyclization of various substrates . For example, a series of new 1,3,4-thiadiazoles were synthesized by heterocyclization of N-(4-nitrophenyl)thiophene-2-carbohydrazonoyl chloride with a variety of hydrazine-carbodithioate derivatives .Molecular Structure Analysis
The molecular structure of “this compound” consists of a thiophene ring, a thiadiazole ring, and a piperazine ring . The thiophene ring is a five-membered ring made up of one sulfur atom .Wissenschaftliche Forschungsanwendungen
1-[3-(Thiophen-2-yl)-1,2,4-thiadiazol-5-yl]piperazine has been studied for its potential applications in the fields of medicinal chemistry, materials science, and nanotechnology. In medicinal chemistry, this compound has been studied for its potential as an anti-cancer agent. In materials science, this compound has been studied for its potential as a building block for polymers and other organic compounds. In nanotechnology, this compound has been studied for its potential as a building block for nanostructures.
Wirkmechanismus
The mechanism of action of 1-[3-(Thiophen-2-yl)-1,2,4-thiadiazol-5-yl]piperazine is not well understood. However, it is believed that this compound may interact with cellular targets, such as proteins and enzymes, to produce its effects.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells, reduce inflammation, and inhibit the growth of bacteria. In vivo studies have shown that this compound can reduce the size of tumors and reduce inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
1-[3-(Thiophen-2-yl)-1,2,4-thiadiazol-5-yl]piperazine is a versatile compound that can be used in a variety of lab experiments. One advantage of this compound is that it is relatively easy to synthesize. Another advantage is that it is relatively stable, making it ideal for use in long-term experiments. One limitation of this compound is that it is not very soluble in water, making it difficult to use in aqueous solutions.
Zukünftige Richtungen
1-[3-(Thiophen-2-yl)-1,2,4-thiadiazol-5-yl]piperazine has a wide range of potential applications in the fields of medicinal chemistry, materials science, and nanotechnology. Future research should focus on further exploring the potential of this compound in these fields. For example, studies should be conducted to better understand the mechanism of action of this compound and to identify potential therapeutic applications. Additionally, research should be conducted to explore the potential of this compound as a building block for polymers and other organic compounds. Finally, research should be conducted to explore the potential of this compound as a building block for nanostructures.
Eigenschaften
IUPAC Name |
5-piperazin-1-yl-3-thiophen-2-yl-1,2,4-thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4S2/c1-2-8(15-7-1)9-12-10(16-13-9)14-5-3-11-4-6-14/h1-2,7,11H,3-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KROQVWCAQNATNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC(=NS2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Methyl 1-methylpyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B6333185.png)


![2-Benzyl-2-aza-spiro[4.4]nonane-4-carboxylic acid](/img/structure/B6333195.png)

![2-[2-(Methoxymethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B6333212.png)
![2-Chloro-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine](/img/structure/B6333217.png)

![Sodium bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B6333228.png)

![[(2,4-Dichloro-5-fluorophenyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B6333238.png)

![4-[(Benzyl-t-butoxycarbonyl-amino)-methyl]-benzoic acid methyl ester, 95%](/img/structure/B6333272.png)

